![molecular formula C10H12O B14465988 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 73830-85-0](/img/structure/B14465988.png)
1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbicyclo[322]nona-3,6-dien-2-one is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between tropone and ethylene . This reaction is stereoselective, producing endo-cis adducts . Another method involves the high-pressure cycloaddition of tropones with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene . This method improves the yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of high-pressure cycloaddition techniques can also be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can react with several dienes to form endo-cis adducts.
Pinacol-Type Rearrangement: This reaction involves the transformation of 1-methoxybicyclo[3.2.2]nona-3,6-dien-2-ols to bicyclo[3.2.2]nona-6,8-dien-2-ones using p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions:
Diels-Alder Reactions: Tropone and ethylene are commonly used reagents.
Pinacol-Type Rearrangement: p-Toluenesulfonic acid and benzene are used as reagents and solvents, respectively.
Major Products Formed:
Diels-Alder Reactions: Endo-cis adducts are the major products.
Pinacol-Type Rearrangement: Bicyclo[3.2.2]nona-6,8-dien-2-ones are the major products.
Wissenschaftliche Forschungsanwendungen
1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: The compound’s unique structure makes it a candidate for drug development.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, the compound acts as a dienophile, reacting with dienes to form cycloaddition products .
Vergleich Mit ähnlichen Verbindungen
4-Methylbicyclo[3.2.2]nona-3,6-dien-2-one: This compound has a similar bicyclic structure but differs in the position of the methyl group.
1-Methoxybicyclo[3.2.2]nona-3,6-dien-2-one: This compound has a methoxy group instead of a methyl group.
Uniqueness: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
73830-85-0 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1-methylbicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C10H12O/c1-10-6-4-8(5-7-10)2-3-9(10)11/h2-4,6,8H,5,7H2,1H3 |
InChI-Schlüssel |
QFHMAMBKJRPNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C=CC1=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
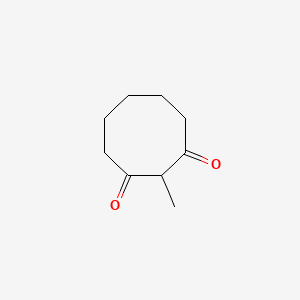
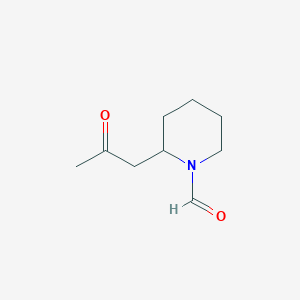
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
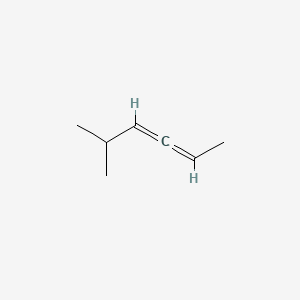
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

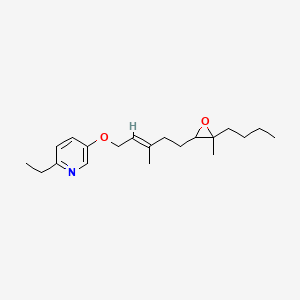
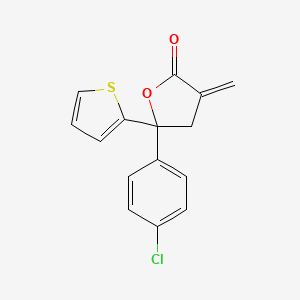
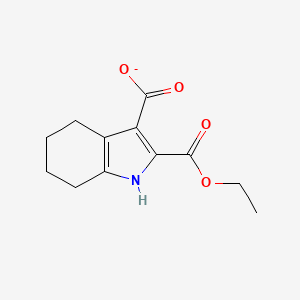
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

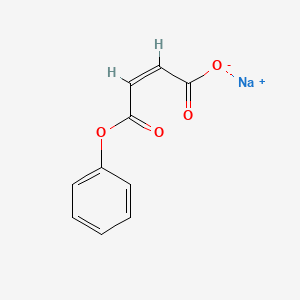
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
